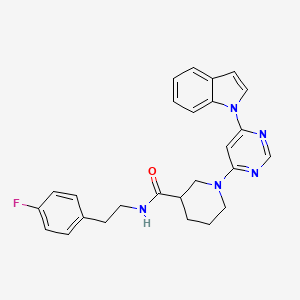
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26FN5O and its molecular weight is 443.526. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Compounds with complex structures, including pyrimidine, piperidine, and carboxamide moieties, are frequently synthesized for their potential biological activities. For example, the synthesis of pyridopyrimidines and thienopyrimidines involves condensation and cyclization reactions that introduce various functional groups to the core structure, enhancing its activity and specificity (Vijayakumar, Karthikeyan, & Sarveswari, 2014; Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such syntheses are crucial for producing compounds with potential applications in medicinal chemistry and drug discovery.
Biological Activities and Mechanisms
The structural motifs found in these compounds, like pyrimidine and piperidine, are often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, some compounds have been shown to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer therapy by inhibiting the formation of blood vessels in tumors and interacting with DNA (Kambappa et al., 2017). Another study focused on synthesizing novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Therapeutic Uses
The exploration of these compounds often aims to identify new therapeutic agents. For example, the development of SARS-CoV protease inhibitors based on pyrimidine derivatives indicates the potential for these compounds to be used in antiviral therapies, showcasing the relevance of chemical synthesis in responding to global health challenges (Abd El-All et al., 2016). Furthermore, the synthesis and biological evaluation of pyrazolopyrimidines as anticancer and anti-lipoxygenase agents underscore the importance of chemical innovation in developing new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O/c27-22-9-7-19(8-10-22)11-13-28-26(33)21-5-3-14-31(17-21)24-16-25(30-18-29-24)32-15-12-20-4-1-2-6-23(20)32/h1-2,4,6-10,12,15-16,18,21H,3,5,11,13-14,17H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMABZOXZLEWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

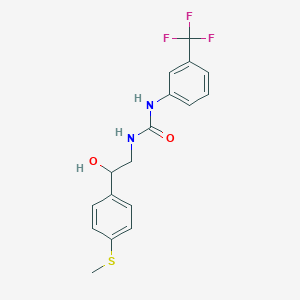
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2836461.png)
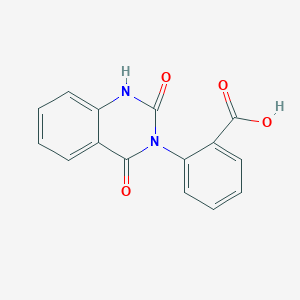
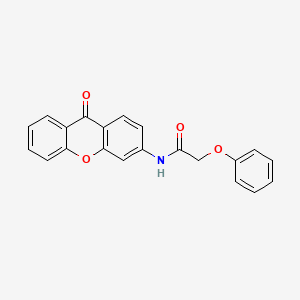

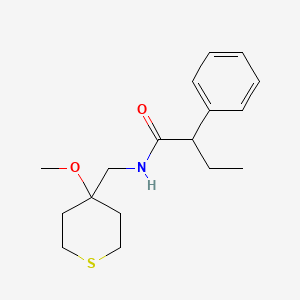
![2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2836471.png)


![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)
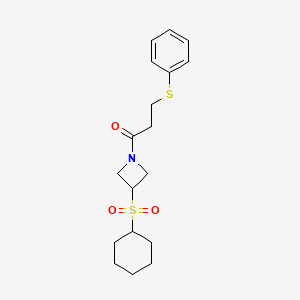
![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide hydrochloride](/img/structure/B2836478.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2836481.png)